2-(3-Isopropoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
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Overview
Description
2-(3-Isopropoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound with a complex structure that includes a tetrahydrofuran ring, a carboxylic acid group, and an isopropoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the tetrahydrofuran ring through a cyclization reaction, followed by the introduction of the isopropoxyphenyl group via a substitution reaction. The final step usually involves the oxidation of the intermediate to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3-Isopropoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.
Reduction: The ketone group in the tetrahydrofuran ring can be reduced to form alcohols.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Isopropoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Isopropoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The isopropoxyphenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- 2-(3-Ethoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- 2-(3-Propoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
Uniqueness
2-(3-Isopropoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to the presence of the isopropoxy group, which can provide distinct steric and electronic effects compared to other similar compounds. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16O5 |
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Molecular Weight |
264.27 g/mol |
IUPAC Name |
5-oxo-2-(3-propan-2-yloxyphenyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C14H16O5/c1-8(2)18-10-5-3-4-9(6-10)13-11(14(16)17)7-12(15)19-13/h3-6,8,11,13H,7H2,1-2H3,(H,16,17) |
InChI Key |
CROGODDINCRNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2C(CC(=O)O2)C(=O)O |
Origin of Product |
United States |
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